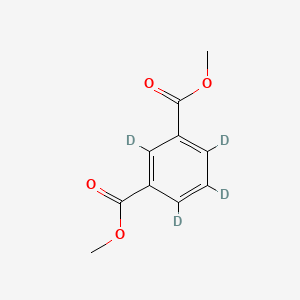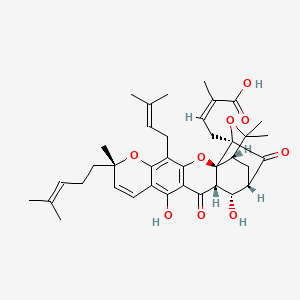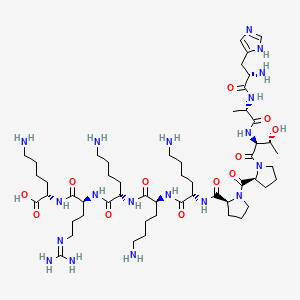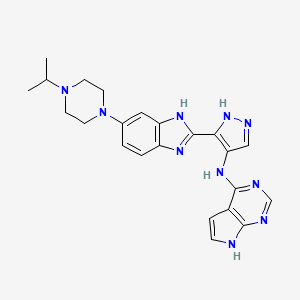
Dimethyl Isophthalate-2,4,5,6-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl Isophthalate-2,4,5,6-d4 is a deuterium-labeled compound, specifically a stable isotope of Dimethyl Isophthalate. The incorporation of deuterium atoms into the molecular structure makes it a valuable tool in various scientific research applications, particularly in the field of drug development and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl Isophthalate-2,4,5,6-d4 is synthesized by esterifying isophthalic acid with methanol in the presence of deuterium. The reaction typically involves refluxing isophthalic acid with super dry methanol containing a few drops of concentrated sulfuric acid as a catalyst . The deuterium atoms are introduced during this process to replace the hydrogen atoms in the molecular structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms and achieve high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl Isophthalate-2,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Isophthalic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl Isophthalate-2,4,5,6-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic pathways of pharmaceuticals.
Industry: Applied in the production of deuterium-labeled polymers and materials for specialized applications
Mecanismo De Acción
The mechanism of action of Dimethyl Isophthalate-2,4,5,6-d4 involves its incorporation into molecular structures where deuterium atoms replace hydrogen atoms. This substitution can affect the pharmacokinetic and metabolic profiles of the compound, leading to altered absorption, distribution, metabolism, and excretion properties. The molecular targets and pathways involved depend on the specific application and the compound’s interaction with biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl Isophthalate: The non-deuterated form of Dimethyl Isophthalate-2,4,5,6-d4.
Dimethyl Terephthalate: Another phthalate ester used in similar applications.
Diethyl Isophthalate: A similar compound with ethyl ester groups instead of methyl.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and quantitation in metabolic studies, making it a valuable tool in drug development and other scientific fields .
Propiedades
Fórmula molecular |
C10H10O4 |
|---|---|
Peso molecular |
198.21 g/mol |
Nombre IUPAC |
dimethyl 2,4,5,6-tetradeuteriobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C10H10O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h3-6H,1-2H3/i3D,4D,5D,6D |
Clave InChI |
VNGOYPQMJFJDLV-LNFUJOGGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)[2H])C(=O)OC)[2H] |
SMILES canónico |
COC(=O)C1=CC(=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-chloro-4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12389023.png)



![Indeno[1,2,3-de]quinazoline, 2-(1-piperidinylmethyl)-, 1-oxide](/img/structure/B12389038.png)
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12389039.png)
![(3S,4aR,8R,9S,11aS,11bR)-8-(hydroxymethyl)-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,9,10,11,11a-decahydrocyclohepta[a]naphthalene-3,9-diol](/img/structure/B12389045.png)
![N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide](/img/structure/B12389046.png)




![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)
![dipotassium;[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl phosphate](/img/structure/B12389111.png)
